1H-Indole-1-ethanamine, 4-bromo-
Overview
Description
1H-Indole-1-ethanamine, 4-bromo- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a bromine atom at the 4-position of the indole ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanamine, 4-bromo- can be synthesized through various methods. One common approach involves the bromination of 1H-indole-1-ethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is typically carried out at room temperature or under reflux conditions to achieve high yields.
Industrial Production Methods: Industrial production of 1H-Indole-1-ethanamine, 4-bromo- often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-ethanamine, 4-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1H-indole-1-ethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 1H-indole-1-ethanamine.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-1-ethanamine, 4-bromo- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-ethanamine, 4-bromo- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-1-ethanamine, 4-bromo- can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carbinol: Known for its anticancer properties.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness: The presence of a bromine atom at the 4-position of the indole ring in 1H-Indole-1-ethanamine, 4-bromo- enhances its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(4-bromoindol-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGXKILNEZQGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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